molecular formula C6H4ClF2NO2S B1598153 2-Chloro-4,5-difluorobenzenesulfonamide CAS No. 287172-64-9

2-Chloro-4,5-difluorobenzenesulfonamide

Cat. No.: B1598153
CAS No.: 287172-64-9
M. Wt: 227.62 g/mol
InChI Key: ISRYVAGBSSDMAR-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C6H4ClF2NO2S and a molecular weight of 227.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and a sulfonamide group attached. The exact positions of these substituents can be determined by the molecular formula C6H4ClF2NO2S .

Scientific Research Applications

Versatile Synthetic Intermediate

2-Chloro-4,5-difluorobenzenesulfonamide serves as a versatile intermediate in organic synthesis. For example, nitrobenzenesulfonamides, which can be related structurally to this compound, have been utilized for the preparation of secondary amines and for the protection of amines. These sulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields, demonstrating their utility in synthetic chemistry (Fukuyama et al., 1995).

Anticancer Activity

Research on dibenzenesulfonamide derivatives, structurally similar to this compound, has shown significant anticancer effects. These compounds have been investigated for their ability to induce apoptosis and autophagy pathways, as well as for their carbonic anhydrase inhibitory effects, which are essential for the development of new anticancer drug candidates (Gul et al., 2018).

Enzyme Inhibition

Sulfonamides, including this compound derivatives, have been explored for their enzyme inhibitory properties, particularly against carbonic anhydrases. These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications, including the treatment of glaucoma, epilepsy, and certain types of cancer. The study of mixed-ligand copper(II)-sulfonamide complexes has highlighted the potential of sulfonamide derivatives in binding to DNA and exhibiting genotoxicity and anticancer activity through enzyme inhibition (González-Álvarez et al., 2013).

COX-2 Inhibition

4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, related to this compound, have shown promising results as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have been evaluated for their potential in treating inflammation, pain, and certain types of cancer, demonstrating the importance of sulfonamide derivatives in medicinal chemistry (Hashimoto et al., 2002).

Safety and Hazards

2-Chloro-4,5-difluorobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYVAGBSSDMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378518
Record name 2-chloro-4,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-64-9
Record name 2-chloro-4,5-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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